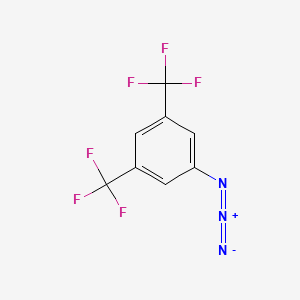

1-Azido-3,5-bis(trifluoromethyl)benzene

CAS No.: 85862-50-6

Cat. No.: VC14255012

Molecular Formula: C8H3F6N3

Molecular Weight: 255.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85862-50-6 |

|---|---|

| Molecular Formula | C8H3F6N3 |

| Molecular Weight | 255.12 g/mol |

| IUPAC Name | 1-azido-3,5-bis(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C8H3F6N3/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)16-17-15/h1-3H |

| Standard InChI Key | SINHLVVTMGHDAW-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)N=[N+]=[N-])C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-Azido-3,5-bis(trifluoromethyl)benzene consists of a benzene ring substituted at the 1, 3, and 5 positions. The 1-position hosts an azide group (-N₃), while the 3- and 5-positions are occupied by trifluoromethyl groups. This arrangement creates a sterically hindered yet electronically activated aromatic system. The trifluoromethyl groups exert strong electron-withdrawing effects, polarizing the ring and enhancing the reactivity of the azide moiety .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₃F₆N₃ | |

| Molecular Weight | 255.12 g/mol | |

| Exact Mass | 255.02300 g/mol | |

| Topological Polar Surface Area | 49.75 Ų | |

| LogP (Octanol-Water) | 4.12 |

Synthesis and Manufacturing

Conventional Batch Synthesis

The most efficient route to 1-azido-3,5-bis(trifluoromethyl)benzene involves nucleophilic substitution of 3,5-bis(trifluoromethyl)benzyl chloride (4) with sodium azide (NaN₃). This reaction proceeds in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (60–80°C), achieving yields up to 94% .

Reaction Scheme:

Microflow Azide Processes

To mitigate risks associated with hydrazoic acid (HN₃) formation—a toxic and explosive byproduct—researchers have developed continuous microflow reactors. These systems minimize headspace accumulation of HN₃ by ensuring rapid mixing and precise temperature control, enhancing safety without compromising yield .

Table 2: Comparison of Synthesis Methods

| Parameter | Batch Process | Microflow Process |

|---|---|---|

| Yield | 94% | 91–93% |

| Reaction Time | 6–8 hours | 10–15 minutes |

| HN₃ Mitigation | Limited | Excellent |

| Scalability | Moderate | High |

Physicochemical Properties

Stability and Reactivity

The compound exhibits moderate thermal stability, decomposing exothermically above 150°C. The azide group participates in [3+2] cycloadditions with alkynes (Huisgen reaction), forming triazole derivatives—a cornerstone of click chemistry . The -CF₃ groups further stabilize the transition state by withdrawing electron density, accelerating reaction kinetics .

Solubility and Lipophilicity

With a LogP of 4.12 , the compound is highly lipophilic, favoring dissolution in dichloromethane, THF, and ethers. Aqueous solubility is negligible (<0.1 mg/mL), necessitating organic solvents for handling.

Applications in Chemical Research

Pharmaceutical Intermediate

The azide moiety enables bioorthogonal labeling for drug-target engagement studies. For example, coupling with alkyne-functionalized biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) allows real-time tracking of drug distribution .

Materials Science

Incorporation into metal-organic frameworks (MOFs) enhances thermal stability and gas adsorption properties. The -CF₃ groups improve hydrophobicity, making these materials suitable for moisture-resistant coatings .

Related Compounds and Derivatives

1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene (CAS 620533-92-8)

This structural isomer features an azidomethyl (-CH₂N₃) side chain. With a molecular weight of 269.15 g/mol , it demonstrates enhanced solubility in ethanol and acetonitrile compared to the parent compound.

Table 3: Comparative Analysis of Azido Derivatives

| Property | 1-Azido Derivative | 1-(Azidomethyl) Derivative |

|---|---|---|

| Molecular Weight | 255.12 g/mol | 269.15 g/mol |

| LogP | 4.12 | 3.99 |

| Preferred Reactivity | Electrophilic substitution | Nucleophilic displacement |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume